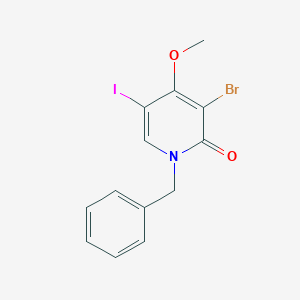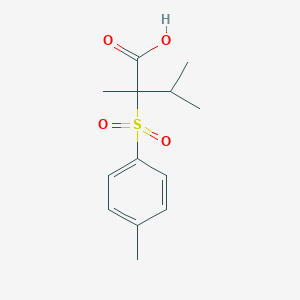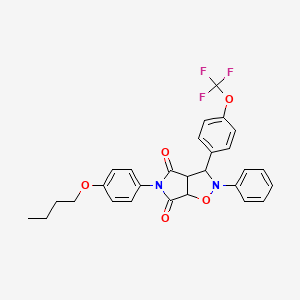
C28H25F3N2O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto con la fórmula molecular C28H25F3N2O5 es una molécula orgánica compleja que ha despertado interés en diversos campos científicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de C28H25F3N2O5 típicamente implica múltiples pasos, incluyendo la formación de intermedios clave y el uso de reactivos y catalizadores específicos. La ruta sintética exacta puede variar dependiendo de la pureza y el rendimiento deseados. Comúnmente, la síntesis implica:
Formación de intermedios: Los pasos iniciales a menudo incluyen la preparación de intermedios aromáticos a través de reacciones de acilación o alquilación de Friedel-Crafts.
Reacciones de acoplamiento: Los intermedios se acoplan luego utilizando reacciones de acoplamiento cruzado catalizadas por paladio, como las reacciones de Suzuki o Heck.
Modificaciones de grupos funcionales:
Purificación: El producto final se purifica utilizando técnicas como recristalización, cromatografía en columna o HPLC para lograr la pureza deseada.
Métodos de producción industrial
En un entorno industrial, la producción de This compound se escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y rentabilidad. Esto a menudo implica reactores de flujo continuo, plataformas de síntesis automatizadas y medidas rigurosas de control de calidad para mantener la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
C28H25F3N2O5: se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y paladio sobre carbono (Pd/C) pueden convertir grupos nitro en aminas o reducir dobles enlaces.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales, como halógenos o grupos alquilo, utilizando reactivos como yoduro de sodio o haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Gas hidrógeno (H2), paladio sobre carbono (Pd/C)
Sustitución: Yoduro de sodio (NaI), haluros de alquilo (R-X)
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir aminas o alcanos.
Aplicaciones Científicas De Investigación
C28H25F3N2O5: tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por su potencial actividad biológica, incluyendo propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se investiga su posible uso como candidato a fármaco, particularmente en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de C28H25F3N2O5 implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación de células cancerosas, lo que lleva a la muerte celular. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
C28H25F3N2O5: se puede comparar con otros compuestos similares para resaltar su singularidad:
Compuestos similares: Los compuestos con estructuras similares incluyen y , que difieren por la presencia o ausencia de grupos funcionales específicos.
Singularidad: La presencia de grupos trifluorometilo en imparte propiedades químicas y biológicas únicas, como un aumento de la lipofilia y la estabilidad metabólica, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C28H25F3N2O5 |
|---|---|
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
5-(4-butoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H25F3N2O5/c1-2-3-17-36-21-15-11-19(12-16-21)32-26(34)23-24(18-9-13-22(14-10-18)37-28(29,30)31)33(38-25(23)27(32)35)20-7-5-4-6-8-20/h4-16,23-25H,2-3,17H2,1H3 |
Clave InChI |
AOSBVAHWYYJNOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12638934.png)
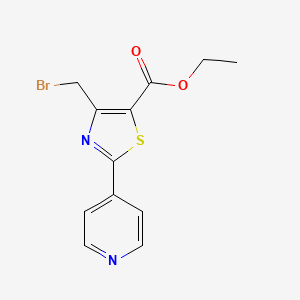
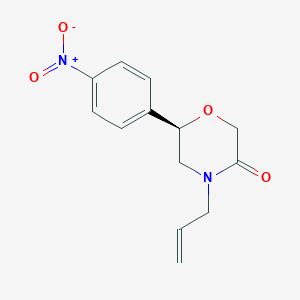


![4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B12638952.png)

![3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid](/img/structure/B12638973.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)
![ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B12638981.png)
